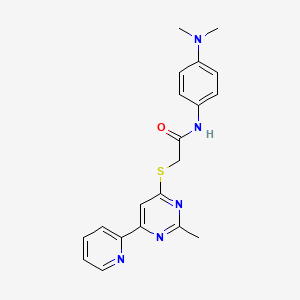

N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

N-(4-(Dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidinylthio backbone conjugated to a dimethylamino-substituted phenyl group. Its structural uniqueness lies in the combination of a pyrimidine core (with a methyl group at position 2 and a pyridinyl substituent at position 6) and a thioacetamide linker. The dimethylamino group on the phenyl ring enhances solubility and may influence pharmacokinetic properties, such as blood-brain barrier penetration, which is critical for central nervous system (CNS)-targeted therapeutics .

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-14-22-18(17-6-4-5-11-21-17)12-20(23-14)27-13-19(26)24-15-7-9-16(10-8-15)25(2)3/h4-12H,13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARYLHPNYIYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include dimethylamine, pyridine, and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- Substituent on Phenyl Ring: The dimethylamino group in the target compound replaces the 3,4-dimethoxy groups in Epirimil.

- Pharmacological Activity: Epirimil has shown potent anticonvulsant activity in vivo (ED₅₀ = 35 mg/kg in maximal electroshock tests) and high affinity for voltage-gated sodium channels (binding energy = -9.2 kcal/mol via molecular docking) . The dimethylamino variant’s activity remains uncharacterized but is hypothesized to have enhanced CNS bioavailability due to increased lipophilicity (calculated logP = 2.8 vs. 2.1 for Epirimil) .

Table 1: Structural and Pharmacokinetic Comparison

| Property | Target Compound | Epirimil |

|---|---|---|

| Phenyl Substituent | 4-Dimethylamino | 3,4-Dimethoxy |

| Molecular Weight (g/mol) | 394.45 | 411.43 |

| logP (Predicted) | 2.8 | 2.1 |

| Anticonvulsant ED₅₀ | Not reported | 35 mg/kg |

| Sodium Channel Affinity | Not tested | -9.2 kcal/mol |

Pyrimidinylthioacetamide Derivatives with Varied Substituents

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)

2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-ylamino)-N-Phenylacetamide (4j)

- Structural Variance: Contains a 4-fluorophenyl-pyrimidine core and an anilinoacetamide group.

- Activity : Exhibits dual kinase inhibition (IC₅₀ = 0.8 μM for EGFR) and anti-inflammatory effects, attributed to the fluorophenyl moiety enhancing target selectivity .

Substituent Effects on Pharmacokinetics

- Methoxy vs. Dimethylamino: Methoxy groups (e.g., in Epirimil) improve metabolic stability but reduce blood-brain barrier permeability. Dimethylamino groups may enhance CNS penetration but increase susceptibility to N-demethylation metabolism .

- Halogen vs. Alkylamino: Fluorophenyl groups (e.g., in 4j) improve target affinity via hydrophobic interactions, while dimethylamino enhances solubility but may introduce off-target receptor interactions .

Biological Activity

N-(4-(dimethylamino)phenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a dimethylamino group, a thioacetamide moiety, and a pyrimidine derivative. The structural complexity suggests multiple sites for interaction with biological targets.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been noted to inhibit certain kinases that are crucial for cancer cell proliferation.

- The inhibition of acetylcholinesterase (AChE) has also been observed, which is significant given the role of AChE inhibitors in treating neurodegenerative diseases like Alzheimer's .

- Cellular Effects :

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound in various cancer models:

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Breast Cancer | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | Lung Cancer | 3.5 | Inhibits EGFR phosphorylation |

| Study 3 | Colon Cancer | 7.0 | AChE inhibition leading to reduced cell viability |

These findings suggest that the compound exhibits potent anti-cancer properties across different types of malignancies.

Case Studies

- Case Study on Breast Cancer :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.